

Physicochemical Profiling of the GVLC Tetrapeptide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Glycyl-L-valyl-L-leucyl-L-cysteine
CAS No.:	845510-05-6
Cat. No.:	B14182487

[Get Quote](#)

Executive Summary

The GVLC peptide (Glycine-Valine-Leucine-Cysteine) is a tetrapeptide motif often investigated in the context of antioxidant activity, metal chelation, and protease inhibition due to its C-terminal cysteine residue.[1] Its physicochemical behavior is governed by the hydrophobicity of the central Val-Leu core and the redox-active, ionizable nature of the C-terminal Cysteine.

This guide provides a rigorous derivation of the molecular weight (MW) and isoelectric point (pI) of GVLC, supported by experimental protocols for verification. These parameters are critical for researchers developing peptide-based therapeutics, as they dictate solubility, stability, and purification strategies.[1]

Part 1: Molecular Weight Analysis[1]

Precise molecular weight determination is the first step in peptide characterization, essential for validating synthesis and interpreting Mass Spectrometry (MS) data.

Chemical Formula Derivation

The peptide bond formation involves the condensation of amino acids with the loss of water () for each bond.

- Sequence: Gly - Val - Leu - Cys[1]
- Formula:

Breakdown by Residue:

Residue	Formula (Residue)	Contribution to MW
Glycine (G)		
N-terminal cap (add H) Valine (V)		
Hydrophobic core Leucine (L)		
Hydrophobic core Cysteine (C)		
C-terminal cap (add OH) Total		
Intact Peptide [1]		

Quantitative Mass Calculation

Researchers must distinguish between Monoisotopic Mass (used in high-resolution MS) and Average Mass (used in gravimetric preparation).[1]

Mass Type	Calculation Basis	Value	Application
Monoisotopic	Based on primary isotopes ()	390.1938 Da	Mass Spectrometry (HRMS)
Average	Based on natural isotopic abundance	390.50 g/mol	Molarity calculations, Dosing

“

Critical Note: In ESI-MS (Electrospray Ionization), the observed ion is typically the protonated species

.

- *Theoretical*

:

Part 2: Isoelectric Point (pI) Determination

The pI is the pH at which the peptide carries a net zero charge.^{[2][3][4][5]} For GVLC, this calculation is complex due to the proximity of the C-terminal carboxyl group and the Cysteine thiol side chain.

Ionizable Groups & Values

We utilize standard

values for small peptides. Note that the C-terminal Cysteine carboxyl group typically has a lower

than a free amino acid due to the inductive effect of the peptide bond.

Group	Location	Approximate	Charge (pH <)	Charge (pH >)
-Carboxyl	C-terminus (Cys)	1.96	0 (COOH)	-1 ()
Thiol (-SH)	Side Chain (Cys)	8.18	0 (SH)	-1 ()
-Amino	N-terminus (Gly)	9.60	+1 ()	0 ()

Theoretical pI Calculation

The isoelectric point is found by identifying the zwitterionic (neutral) species.

- pH < 1.96:
 - N-term (+), Side Chain (0), C-term (0)

Net Charge +1
- pH 1.96 – 8.18:
 - N-term (+), Side Chain (0), C-term (-)

Net Charge 0 (Zwitterion)
- pH 8.18 – 9.60:
 - N-term (+), Side Chain (-), C-term (-)

Net Charge -1
- pH > 9.60:
 - N-term (0), Side Chain (-), C-term (-)

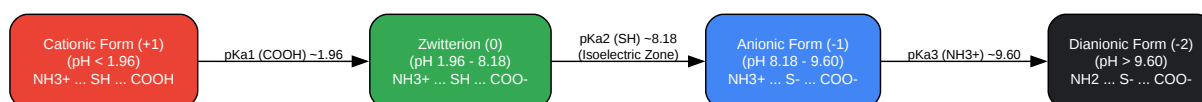
Net Charge -2

Calculation: Since the neutral species exists between the deprotonation of the C-terminus () and the side chain ():

“

Result: The theoretical pI of GVLC is 5.07. At pH 7.4 (physiological), the peptide carries a net negative charge (~ -0.1 to -0.2), aiding solubility but making it susceptible to oxidative aggregation.[1]

Part 3: Visualization of Ionization & Workflow Ionization Pathway (Graphviz)



[Click to download full resolution via product page](#)

Caption: Step-wise ionization of GVLC peptide across the pH scale. The pI (5.07) lies within the green Zwitterion zone.

Part 4: Experimental Methodologies

Theoretical values must be validated, especially given the propensity of Cysteine to oxidize, which alters both MW and pI.

Protocol: Mass Spectrometry (LC-MS) Validation

Objective: Confirm molecular weight and assess purity (presence of disulfide dimers).[1]

- Sample Preparation:
 - Dissolve 0.1 mg GVLC in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.
 - Note: Avoid high pH buffers to prevent rapid oxidation.
- LC Conditions:
 - Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Gradient: 5% to 95% B (Acetonitrile) over 5 minutes.
- MS Settings (ESI+):
 - Scan Range: 100–1000 m/z.
 - Look for 391.2 m/z ().
 - Quality Check: A peak at 779.4 m/z indicates a disulfide dimer ().^[1]

Protocol: Isoelectric Focusing (IEF)

Objective: Empirically determine pI.

- Gel Preparation: Use an IPG (Immobilized pH Gradient) strip with a range of pH 3–10.
- Rehydration: Load 10 μ g of peptide into the rehydration buffer (8M Urea, 2% CHAPS).
 - Critical: Add 20 mM DTT (Dithiothreitol) to keep Cysteine reduced. Without DTT, dimerization will shift the pI significantly.
- Focusing: Run at 20°C, increasing voltage to 8000V until 15,000 V-hr is reached.
- Staining: Use Silver Stain or Coomassie Blue for visualization. Compare migration against standard pI markers.

Part 5: Stability & Reactivity (The Cysteine Factor)

The C-terminal Cysteine is the defining feature of GVLC's stability profile.

- Disulfide Dimerization:
 - [\[1\]](#)
 - Impact: MW doubles (~778 Da). The pI shifts because the ionizable thiol protons are lost. The dimer has two N-termini and two C-termini, altering the charge curve.[\[1\]](#)
- Storage Recommendations:
 - Lyophilized: Store at -20°C under Argon/Nitrogen.
 - Solution: Use acidic buffers (pH < 4) and include reducing agents (TCEP or DTT) if the monomeric form is required.

References

- PubChem. (n.d.).[\[6\]](#)[\[7\]](#) Compound Summary: Gly-Leu-Cys.[\[1\]](#)[\[8\]](#) National Library of Medicine. Retrieved from [\[Link\]](#)
- Pace, C. N., et al. (2009). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. Journal of Biological Chemistry. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). Amino Acids, Peptides and Proteins: pKa and pI values. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Buy H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys\(1\)-Leu-Lys-Ser-Gly-Ala-Ile-Cys\(2\)-His-Pro-Val-Phe-Cys\(3\)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys\(2\)-Gly-Leu-Pro-Gly-Thr-Lys-Cys\(1\)-Cys\(3\)-Lys-Lys-Pro-OH.TFA \[smolecule.com\]](#)
- [2. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs \[mtoz-biolabs.com\]](#)
- [3. foodsciencetoolbox.com \[foodsciencetoolbox.com\]](#)
- [4. m.youtube.com \[m.youtube.com\]](#)
- [5. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Gly-Cys-Leu | C11H21N3O4S | CID 145455600 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. Leu-Cys-Gly | C11H21N3O4S | CID 145456382 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Gly-Leu-Cys | C11H21N3O4S | CID 44467442 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Physicochemical Profiling of the GVLC Tetrapeptide: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b14182487/docs#physicochemical-profiling-of-the-gvlc-tetrapeptide-a-technical-guide\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)